1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Crystallography Structural Biology Medicinal Chemistry

Medicinal chemistry teams developing kinase inhibitors frequently encounter supply inconsistency and isomeric impurity issues with halogenated 7-azaindole building blocks, compromising SAR reproducibility. 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone resolves these challenges through its precisely positioned 4-bromo substituent and N1-acetyl protecting group, enabling clean Suzuki-Miyaura cross-coupling without competing N-arylation side reactions. • Enables parallel library synthesis for BTK, JAK, FGFR, and CHK1 inhibitor programs; reported BTK IC₅₀ values span 2.8 nM to >1000 nM from a single core. • Distinct halogen-dependent biological activity: Pt(II) complexes of the 4-bromo-7-azaindole core exhibit IC₅₀ values differing 1.5-3.8× vs. chloro and 3-bromo isomers across HOS, MCF7, A2780, and A2780R cell lines. • N1-Acetyl protection eliminates in-house protection/deprotection steps, reducing overall step count and improving process mass intensity in multi-kilogram campaigns.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1000340-84-0
Cat. No. B1292596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
CAS1000340-84-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C(C=CN=C21)Br
InChIInChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3
InChIKeyKARPOIXRSDZYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone: Chemical Profile


1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 1000340-84-0) is a halogenated heterocyclic building block featuring the pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound incorporates three critical functional elements: (1) a bromine atom at the 4-position of the pyridine ring, providing a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira); (2) the 7-azaindole core, which acts as a hinge-binding motif in ATP-competitive kinase inhibitors; and (3) an N1-acetyl protecting group that enables regioselective functionalization of the pyrrole nitrogen . With molecular formula C₉H₇BrN₂O and molecular weight 239.07 g/mol, this compound serves as a strategic intermediate for constructing elaborated pyrrolopyridine-based kinase inhibitors targeting JAK, FGFR, BTK, and CHK1 [2].

Why Alternative 7-Azaindole Building Blocks Are Not Interchangeable


Although multiple halogenated 7-azaindole derivatives are commercially available as kinase inhibitor precursors, substitution with the 4-chloro analog (CAS 55052-28-3), 5-bromo isomer (CAS 183208-35-7), or the unprotected 4-bromo-7-azaindole (CAS 348640-06-2) fundamentally alters both synthetic utility and downstream biological performance. The 4-bromo substituent exhibits quantitatively distinct reactivity in cross-coupling reactions compared to the 4-chloro analog, with higher oxidative addition rates enabling milder reaction conditions and broader substrate scope [1]. Furthermore, the N1-acetyl group is not a mere protecting group—it dictates the regioselectivity of subsequent functionalization and influences the conformational properties of the final kinase inhibitor [2]. Platinum(II) complexes derived from 4-bromo-7-azaindole demonstrate IC₅₀ values that differ from chloro-substituted and 3-bromo-substituted analogs by factors ranging from 1.5- to 3.8-fold across multiple cancer cell lines, underscoring that the position and identity of the halogen critically modulate biological activity [3].

Quantitative Differentiation Against Closest Analogs


X-ray Crystallographic Distinctions: 4-Bromo vs. Chloro and 3-Bromo Derivatives

Single-crystal X-ray diffraction analysis reveals that 4-bromo-7-azaindole (4Br7AI), the core of the target compound, crystallizes in the P2₁/n space group with unit cell parameters a = 5.38136(13) Å, b = 9.2262(2) Å, c = 13.9806(4) Å, β = 90.052(2)°, and Z = 4. This crystal packing differs substantially from the 3-bromo isomer (3Br7AI), which crystallizes with a = 12.6586(3) Å, b = 3.98664(12) Å, c = 14.1189(4) Å, β = 100.901(2)°, and from 4-chloro-7-azaindole (4Cl7AI) which exhibits distinct lattice parameters [1].

Crystallography Structural Biology Medicinal Chemistry

Vibrational Spectroscopic Fingerprinting of Halogeno-7-Azaindoles

Comprehensive IR and Raman spectroscopic analysis combined with DFT calculations (B3LYP/6-311++G(d,p)) has established characteristic marker bands that unambiguously distinguish 4-bromo-7-azaindole from 4-chloro-7-azaindole and other halogeno-derivatives. The bromo-substituted compound exhibits distinct vibrational signatures in the fingerprint region (400-1600 cm⁻¹) attributable to C-Br stretching and ring deformation modes, enabling unequivocal identity verification in QC workflows [1].

Analytical Chemistry Quality Control Spectroscopy

In Vitro Antitumor Activity: 4-Bromo vs. Chloro vs. 3-Bromo in Pt(II) Complexes

In a head-to-head comparative study of platinum(II) oxalato complexes [Pt(ox)(naza)₂] (where naza = 4-chloro-7-azaindole, 3-bromo-7-azaindole, or 4-bromo-7-azaindole), the 4-bromo-substituted complex demonstrated quantitatively distinct antiproliferative profiles across human cancer cell lines. While the 3-bromo complex (2) exhibited IC₅₀ values of 27.5 μM (HOS) and 18.3 μM (MCF7), the 4-bromo analog (3) and 4-chloro analog (1) were also screened under identical conditions [1]. Notably, in related cis-[PtCl₂(naza)₂] complexes, the 4-bromo-containing species showed significantly higher activity than cisplatin toward ovarian carcinoma A2780, cisplatin-resistant A2780R, and osteosarcoma HOS [2].

Medicinal Chemistry Oncology Platinum Chemotherapeutics

Synthetic Utility: 4-Bromo Handle in Kinase Inhibitor Cross-Coupling

The 4-bromo substituent serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions in the construction of advanced kinase inhibitors. In the synthesis of BTK inhibitors, 4-bromo-1H-pyrrolo[2,3-b]pyridine (4a) was employed as a key intermediate for Suzuki-Miyaura coupling with various aryl boronic acids, yielding a series of brominated pyrrolo-pyridines (4b-4t) with IC₅₀ values against BTK ranging from 2.8 nM to >1000 nM, demonstrating the critical role of the 4-bromo handle in SAR exploration [1]. Similarly, the 4-bromo-7-azaindole scaffold is utilized in the synthesis of JAK2 inhibitor BMS-911543, where nickel-mediated cyclization constructs the highly functionalized 1H-pyrrolo[2,3-b]pyridine core .

Synthetic Chemistry Kinase Inhibitors Cross-Coupling

Palladium(II) Complex Cytotoxicity: Halogeno-7-Azaindole Ligand Comparison

A systematic study of seven trans-[PdCl₂(L)₂] complexes containing halogeno-derivatives of 7-azaindole (L = 3Cl7AIH, 3Br7AIH, 4Cl7AIH, 4Br7AIH, 5Br7AIH, 3Br4Cl7AIH, 5Br3Cl7AIH) evaluated in vitro cytotoxic activity against human cancer cell lines T47D, MCF7, A549, and A2780. The trans-[PdCl₂(4Br7AIH)₂] complex exhibited IC₅₀ values that, while lower in potency than cisplatin, were distinct from the 4-chloro and 5-bromo analogs, confirming that halogen position and identity modulate palladium complex cytotoxicity [1]. DFT calculations (B3LYP/6-311++G(d,p)/LanL2DZ) established that trans isomers are thermodynamically more stable than cis, with combined experimental-theoretical vibrational analysis confirming exclusive trans geometry in the solid state [1].

Inorganic Medicinal Chemistry Palladium Complexes Anticancer Agents

Regioselective Protection: N1-Acetyl vs. Unprotected 4-Bromo-7-Azaindole

The N1-acetyl group in 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone serves a critical synthetic function beyond simple protection. Without N1 protection, 4-bromo-7-azaindole undergoes competitive N-alkylation under basic conditions, leading to regioisomeric mixtures that require chromatographic separation and reduce overall yield. The acetyl group blocks N1 nucleophilicity, enabling selective functionalization at the C2 and C3 positions of the pyrrole ring via directed ortho-metalation or electrophilic substitution [1]. Subsequent deprotection under mild basic conditions (e.g., K₂CO₃/MeOH/H₂O) regenerates the free 7-azaindole NH, which is essential for hinge-binding interactions in kinase inhibitor pharmacophores [2].

Synthetic Methodology Protecting Group Strategy Regioselectivity

High-Value Application Scenarios


Kinase Inhibitor Lead Optimization via Suzuki-Miyaura Library Synthesis

The 4-bromo substituent enables parallel synthesis of diverse kinase inhibitor libraries through Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. As demonstrated in BTK inhibitor development, the 4-bromo-7-azaindole core (4a) was coupled with various boronic acids to generate compounds 4b-4t with BTK IC₅₀ values spanning 2.8 nM to >1000 nM, enabling rapid SAR exploration [1]. The N1-acetyl protecting group prevents competing N-arylation side reactions, ensuring high coupling yields and simplified purification. This application scenario is optimal for medicinal chemistry teams requiring reliable, high-purity building blocks for lead optimization campaigns targeting JAK, FGFR, BTK, CHK1, or CDK kinases.

Metallodrug Development: Platinum(II) and Palladium(II) Anticancer Complexes

The 4-bromo-7-azaindole core serves as an N-donor ligand for synthesizing platinum(II) and palladium(II) anticancer complexes with distinct cytotoxicity profiles. Comparative studies of [Pt(ox)(naza)₂] complexes demonstrated that the 4-bromo-substituted analog exhibits quantitatively different IC₅₀ values compared to 4-chloro and 3-bromo isomers across HOS, MCF7, A2780, and A2780R cell lines [2]. Similarly, trans-[PdCl₂(4Br7AIH)₂] complexes have been characterized by X-ray crystallography and DFT calculations, with in vitro cytotoxicity evaluated against T47D, MCF7, A549, and A2780 cancer cells [3]. Researchers developing next-generation metallodrugs should prioritize 4-bromo-7-azaindole derivatives over chloro or other bromo isomers for SAR consistency.

Quality Control Reference Standard for Spectroscopic Identity

The fully assigned IR and Raman spectra of 4-bromo-7-azaindole, validated by DFT calculations at the B3LYP/6-311++G(d,p) level, provide characteristic marker bands that distinguish this compound from the 4-chloro, 3-bromo, and other halogeno-regioisomers [4]. Procurement of high-purity 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone with verified spectroscopic identity enables analytical chemistry teams to establish robust QC release specifications, detect isomeric impurities, and ensure batch-to-batch consistency in GMP manufacturing environments.

Regioselective C2/C3 Functionalization for Advanced Intermediates

The N1-acetyl protecting group in the target compound enables chemoselective functionalization at the C2 and C3 positions of the pyrrolo[2,3-b]pyridine scaffold without competing N1 reactivity. This synthetic strategy is essential for constructing the highly functionalized 1H-pyrrolo[2,3-b]pyridine cores found in clinical kinase inhibitors, including the JAK2 inhibitor BMS-911543, which is synthesized via nickel-mediated cyclization of an appropriately functionalized precursor . Procurement of the N1-acetyl protected building block eliminates the need for in-house protection/deprotection steps, reducing overall step count and improving process mass intensity in multi-kilogram campaigns.

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